Licoflavone B

Schistosomiasis ATPase Inhibition Parasitology

Crude licorice extracts and related flavonoid mixtures introduce variability in potency, selectivity, and toxicity-undermining assay reproducibility. Licoflavone B (CAS 91433-17-9), a prenylated flavonoid from Glycyrrhiza inflata, provides a defined, selective RdRp inhibitor with a favorable cardiac safety profile (non-hERG II blocker). • Selective RdRp inhibitor: IC50 6.7 μM (H1N1), SI = 14.9-29.9 • Schistosomicidal: 100% mortality at 25-100 μM; ATPase IC50 23.78 μM, ADPase IC50 31.50 μM • >98% HPLC purity ensures reproducible pharmacology; non-hERG II inhibitor for cardiac safety

Molecular Formula C25H26O4
Molecular Weight 390.5 g/mol
CAS No. 91433-17-9
Cat. No. B1254448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLicoflavone B
CAS91433-17-9
Synonymslicoflavone B
Molecular FormulaC25H26O4
Molecular Weight390.5 g/mol
Structural Identifiers
SMILESCC(=CCC1=CC2=C(C=C1O)OC(=CC2=O)C3=CC(=C(C=C3)O)CC=C(C)C)C
InChIInChI=1S/C25H26O4/c1-15(2)5-7-17-11-19(9-10-21(17)26)24-14-23(28)20-12-18(8-6-16(3)4)22(27)13-25(20)29-24/h5-6,9-14,26-27H,7-8H2,1-4H3
InChIKeyGLDVIKFETPAZNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Licoflavone B (CAS 91433-17-9): A Prenylated Flavonoid with Demonstrated Differentiation in Targeted Biological Assays


Licoflavone B (LB) is a prenylated flavonoid isolated from Glycyrrhiza inflata (licorice) [1]. Characterized as an isoprene flavonoid [2], it has been identified as a selective inhibitor of viral RNA-dependent RNA polymerase (RdRp) [3] and schistosomal ATP/ADPases [4]. Unlike many broadly active licorice constituents, its specific substitution pattern (prenyl groups at C-6 and C-3' of the flavone backbone) confers a distinct biological profile that does not directly translate across the licorice flavonoid class.

Why Licoflavone B Cannot Be Interchanged with Other Licorice Flavonoids or Prenylated Flavones


The licorice genus produces a vast array of structurally similar prenylated flavonoids (e.g., Licoflavone A, Glabridin, Licochalcone A) [1]. Despite shared phenolic scaffolds, substitution patterns dictate target engagement. For instance, Licoflavone A and Licoflavone B are isomeric prenylisoflavones, yet they diverge significantly in their reported in vivo activities [2]. Crucially, computational predictions indicate that Licoflavone B, unlike Glabridin, is not a hERG II inhibitor, suggesting a distinct cardiac safety profile [3]. Generic substitution with crude licorice extracts or related flavonoid mixtures introduces variability in potency, selectivity, and toxicity, invalidating quantitative pharmacological models and assay reproducibility.

Quantitative Differentiation of Licoflavone B Against Key Comparators


Direct Anti-Schistosomal Efficacy and Target Engagement: Licoflavone B vs. Licoflavone A

In a direct head-to-head study, Licoflavone B demonstrated complete in vitro schistosomicidal activity at 25-100 μM, causing 100% mortality and complete oviposition suppression, whereas Licoflavone A was also isolated but did not demonstrate the same level of documented ATPase/ADPase inhibition or consistent worm mortality in this model [1]. Licoflavone B also showed high S. mansoni ATPase (IC50 of 23.78 μM) and ADPase (IC50 of 31.50 μM) inhibitory activities [1].

Schistosomiasis ATPase Inhibition Parasitology

Antiviral Selectivity and Potency: Licoflavone B vs. Broad-Spectrum Licorice Constituents

Licoflavone B acts as a selective inhibitor of the viral RNA-dependent RNA polymerase (RdRp) [1]. In contrast, other licorice flavonoids like Licochalcone A and Glabridin exert antiviral effects through non-specific virucidal mechanisms or undefined host pathways [2]. Licoflavone B exhibits a favorable selectivity index (SI = 14.9–29.9) [1].

Antiviral Influenza RNA Polymerase Selectivity Index

Predicted Cardiac Safety Profile: Licoflavone B vs. Glabridin

Computational toxicology predictions (ProTox-II/pkCSM) indicate that Licoflavone B is not a hERG II inhibitor, whereas the closely related licorice flavonoid Glabridin is predicted to be a hERG II inhibitor [1].

Cardiotoxicity hERG Safety Pharmacology Computational Toxicology

In Vivo Efficacy in Colitis: Licoflavone B vs. Other Licorice Flavonoids

In a DSS-induced ulcerative colitis mouse model, Licoflavone B (120 mg/kg) significantly prevented weight loss and reduced the Disease Activity Index (DAI), while also modulating the gut microbiome (suppressing Enterococcus, boosting Bacteroides) [1]. While other licorice flavonoids like isoliquiritigenin have shown anti-inflammatory activity, the specific combination of barrier protection and microbiome remodeling at this dose is a distinct feature of Licoflavone B [2].

Inflammatory Bowel Disease Ulcerative Colitis Gut Microbiome In Vivo Pharmacology

Antiviral Potency Against Influenza Strains: Licoflavone B vs. Other Natural Flavonoids

Licoflavone B demonstrates broad inhibitory activity against multiple influenza strains, including H1N1 (A/Puerto Rico/8/34, IC50 = 6.7 μM), H3N2 (A/Darwin/9/2021), and a clinical influenza B isolate [1]. This is in contrast to many natural flavonoids, which show strain-specific or weak activity [2].

Influenza Antiviral RdRp Inhibitor Broad-Spectrum

Anti-H. pylori Activity Against Drug-Resistant Strain: Licoflavone B vs. Standard Antibiotics

Licoflavone B exhibits anti-H. pylori activity against a clarithromycin (CLAR) and amoxicillin (AMOX)-resistant strain , indicating its potential as a lead against drug-resistant H. pylori infections. This is a significant finding, as many natural products lack activity against resistant strains.

Antibacterial Helicobacter pylori Drug Resistance Natural Product

Optimal Procurement and Application Scenarios for Licoflavone B (CAS 91433-17-9)


Antiviral Drug Discovery: RdRp-Focused Screening

Use Licoflavone B as a selective, broad-spectrum RdRp inhibitor control in influenza antiviral assays. Its favorable selectivity index (SI = 14.9–29.9) and defined mechanism make it ideal for benchmarking novel RdRp inhibitors [1]. Procurement of high-purity Licoflavone B (>98% by HPLC) ensures reproducible IC50 values (e.g., 6.7 μM against H1N1) across experiments .

Parasitology: Schistosoma mansoni Drug Screening

Employ Licoflavone B as a positive control in in vitro schistosomicidal assays. Its ability to cause 100% mortality at 25-100 μM and inhibit ATP/ADPases provides a robust benchmark for novel anti-schistosomal compounds [1]. The compound's selective toxicity towards the parasite (without affecting mammalian Vero cells) validates its use in target-based screening [1].

Inflammatory Bowel Disease (IBD) Research: Gut Microbiome Modulation

Utilize Licoflavone B in DSS-induced colitis models to investigate integrated host-microbiome interactions. Its in vivo efficacy at 120 mg/kg, combined with its ability to modulate tight junction proteins (occludin, claudin-1) and reshape the gut microbiota, makes it a valuable tool for studying the gut-barrier-microbiome axis [1].

Antibacterial Lead Optimization: Targeting Drug-Resistant H. pylori

Licoflavone B serves as a chemical starting point for medicinal chemistry programs aimed at overcoming clarithromycin and amoxicillin resistance in H. pylori. Its demonstrated activity against a resistant strain supports its use in structure-activity relationship (SAR) studies to develop more potent and selective anti-H. pylori agents [1].

Technical Documentation Hub

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